Dihydrokavain

Description

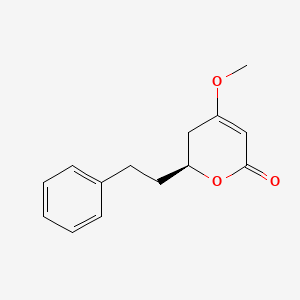

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033433 | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-63-3 | |

| Record name | Dihydrokavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAWAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dihydrokavain in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokavain (DHK) is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (Piper methysticum). Traditionally consumed as a beverage for its anxiolytic and sedative effects, the molecular mechanisms underlying the neuropharmacological properties of its constituents are a subject of intensive research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action within neuronal circuits, focusing on its interactions with key molecular targets. The information presented herein is intended to support further research and drug development efforts. This compound is considered one of the most important kavalactones for the effects observed in the central nervous system (CNS)[1][2].

Core Mechanisms of Action

This compound exerts its effects on neuronal circuits through a multi-target mechanism, primarily involving the potentiation of GABA-A receptors, inhibition of monoamine oxidase B (MAO-B), and modulation of voltage-gated ion channels. These actions collectively contribute to a reduction in neuronal excitability and alterations in neurotransmitter levels, underpinning its anxiolytic and sedative properties.

Positive Allosteric Modulation of GABA-A Receptors

A primary mechanism of action for this compound is its positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the binding of GABA to its receptor, thereby increasing the influx of chloride ions and hyperpolarizing the neuron. This leads to a decrease in neuronal excitability.

Studies have shown that (+)-dihydrokavain enhances the specific binding of [3H]bicuculline methochloride ([3H]BMC) to GABA-A receptors, indicating a modulatory activity[3]. At a concentration of 10 µM, (+)-dihydrokavain produced a 22% enhancement of [3H]BMC binding[3]. This modulation of GABAergic activity is a key contributor to the anxiolytic effects of kava[4]. The potentiation of GABA-A receptors by kavalactones like this compound occurs in a subtype non-selective and flumazenil-insensitive manner, suggesting a binding site distinct from the classical benzodiazepine site.

Inhibition of Monoamine Oxidase B (MAO-B)

This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of catecholaminergic neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can lead to an increase in synaptic dopamine levels, which may contribute to the mild euphoric and pro-social effects reported with kava consumption.

Quantitative analyses have determined the inhibitory potency of this compound on MAO enzymes.

Modulation of Voltage-Gated Ion Channels

This compound also modulates the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which are crucial for the initiation and propagation of action potentials and neurotransmitter release.

-

Voltage-Gated Calcium Channels: Kavalactones, including this compound, have been shown to inhibit voltage-gated calcium channels, leading to a reduction in excitatory neurotransmitter release. This action further contributes to the overall reduction in neuronal excitability.

Inhibition of Norepinephrine and Dopamine Reuptake

There is evidence to suggest that some kavalactones can inhibit the reuptake of norepinephrine and dopamine, although the data for this compound specifically is less clear. This action would lead to increased synaptic concentrations of these neurotransmitters, potentially influencing mood and alertness.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related kavalactones on their primary molecular targets.

| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |

| This compound | MAO-B | Inhibition Assay | IC50 | 8.23 | |

| This compound | Glycine Receptor (α1) | Electrophysiology | IC50 | 3230 | |

| Kavain | MAO-A | Inhibition Assay | IC50 | 19.0 | |

| Kavain | MAO-B | Inhibition Assay | IC50 | 5.34 | |

| Yangonin | MAO-A | Inhibition Assay | IC50 | 1.29 | |

| Yangonin | MAO-B | Inhibition Assay | IC50 | 0.085 |

| Compound | Receptor | Ligand | Effect | Concentration (µM) | Enhancement (%) | Reference |

| (+)-Dihydrokavain | GABA-A | [3H]BMC | Enhancement of binding | 10 | 22 | |

| (+)-Kavain | GABA-A | [3H]BMC | Enhancement of binding | 0.1 | 18-28 | |

| (+)-Methysticin | GABA-A | [3H]BMC | Enhancement of binding | 0.1 | 18-28 | |

| (+)-Dihydromethysticin | GABA-A | [3H]BMC | Enhancement of binding | 0.1 | 18-28 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol is adapted from studies on kavalactone effects on hippocampal neurons.

Cell Preparation:

-

Acutely dissociate hippocampal neurons from rats.

-

Plate neurons on poly-L-lysine coated coverslips and culture for 7-14 days.

Recording:

-

Use a patch-clamp amplifier in the whole-cell configuration.

-

Fill patch pipettes (3-5 MΩ) with an internal solution containing (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 11 EGTA, pH adjusted to 7.3 with CsOH.

-

The external solution should contain (in mM): 140 NaCl, 2.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Obtain a gigaohm seal and establish the whole-cell configuration.

-

Hold the membrane potential at -100 mV.

-

Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

Apply this compound at various concentrations to the external solution and record the inhibition of the peak sodium current.

-

Construct a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay for GABA-A Receptor Allosteric Modulation

This protocol is based on methods used to study the allosteric modulation of GABA-A receptors.

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet three times by resuspension in fresh buffer and centrifugation.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

Binding Assay:

-

Incubate brain membranes (100-200 µg protein) with the radioligand (e.g., 1 nM [3H]Flunitrazepam) in the presence and absence of various concentrations of this compound.

-

Incubations are typically carried out in a final volume of 250 µL for 60 minutes at 4°C.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Analyze the data to determine the effect of this compound on radioligand binding.

MAO-B Inhibition Assay

This protocol is adapted from studies on kavalactone inhibition of MAO enzymes.

Enzyme Preparation:

-

Use commercially available recombinant human MAO-B.

Assay Procedure:

-

Pre-incubate MAO-B with various concentrations of this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).

-

Monitor the formation of the product (e.g., 4-hydroxyquinoline) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Conclusion

This compound's mechanism of action in neuronal circuits is multifaceted, involving the enhancement of inhibitory neurotransmission via GABA-A receptors, modulation of monoaminergic tone through MAO-B inhibition, and a reduction in neuronal excitability by blocking voltage-gated ion channels. This polypharmacological profile provides a strong basis for its observed anxiolytic and sedative effects. Further research to elucidate the precise binding sites and the downstream signaling cascades will be crucial for the development of novel therapeutics based on the kavalactone scaffold. This guide serves as a foundational resource for professionals engaged in the exploration of this compound's therapeutic potential.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kavalactones and this compound modulate GABAergic activity in a rat gastric-brainstem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrokavain: A Technical Guide on Pharmacokinetics and Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokavain (DHK), a major kavalactone found in the kava plant (Piper methysticum), is recognized for its significant contribution to the anxiolytic and sedative properties of kava extracts. Its therapeutic potential is intrinsically linked to its pharmacokinetic profile and its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), as well as its mechanisms for crossing the BBB. Quantitative data from human and animal studies are summarized, and detailed experimental protocols for key analytical and permeability assays are provided. Furthermore, this guide visualizes critical experimental workflows and potential signaling pathways modulated by this compound to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Kava has a long history of traditional use in the Pacific Islands for its relaxing and ceremonial purposes. The primary psychoactive constituents of kava are a class of compounds known as kavalactones, of which this compound is one of the most abundant and pharmacologically significant.[1] this compound's ability to elicit effects on the central nervous system (CNS) is dependent on its systemic availability and its capacity to traverse the highly selective blood-brain barrier. A thorough understanding of these pharmacokinetic and pharmacodynamic processes is crucial for the development of this compound-based therapeutics and for assessing the safety and efficacy of kava-containing products.

Pharmacokinetics of this compound

The systemic exposure to this compound surpasses that of other major kavalactones, suggesting a central role in the overall pharmacological effects of kava.[2][3] The following sections detail the absorption, distribution, metabolism, and excretion of this compound.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In humans, the time to reach maximum plasma concentration (Tmax) is typically observed between 1 to 3 hours.[3]

Distribution

This compound exhibits the ability to distribute into various tissues, including the brain, which is critical for its CNS effects.

Metabolism

The metabolism of this compound primarily occurs in the liver and involves several key pathways, including hydroxylation and opening of the lactone ring.[4] this compound has been shown to inhibit cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4, indicating a potential for drug-drug interactions.

Excretion

Metabolites of this compound and other kavalactones are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans and mice.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma

| Parameter | Value | Reference |

| Cmax (ng/mL) | 173.5 ± 173.1 | |

| Tmax (h) | 1 - 3 |

Data are presented as mean ± standard deviation where available.

Table 2: Brain Concentration of this compound in Mice

| Time (min) | Concentration (ng/mg wet brain tissue) | Reference |

| 5 | 29.3 ± 0.8 |

Following intraperitoneal administration of 100 mg/kg body weight.

Blood-Brain Barrier Penetration

The ability of this compound to exert its effects on the central nervous system is contingent on its capacity to cross the blood-brain barrier. In vivo studies in mice have demonstrated that this compound rapidly penetrates the brain after systemic administration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound pharmacokinetics and BBB penetration.

Quantification of this compound in Plasma by UPLC-MS/MS

This method is used for the sensitive and specific quantification of this compound in biological matrices.

5.1.1. Sample Preparation

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

5.1.2. UPLC-MS/MS Conditions

-

Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

In Vivo Intraperitoneal Administration in Mice

This protocol describes the administration of this compound to mice to study its in vivo effects and pharmacokinetics.

5.2.1. Animal Handling and Restraint

-

Properly restrain the mouse to expose the abdominal area. A one-handed or two-handed restraint technique can be used.

-

Ensure the animal is calm to minimize stress.

5.2.2. Injection Procedure

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Use an appropriate gauge needle (e.g., 25-27G for mice).

-

Insert the needle at a 30-45 degree angle with the bevel facing up.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the substance slowly and smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.

5.3.1. Materials

-

96-well filter plate (donor plate) with a PVDF membrane.

-

96-well acceptor plate.

-

Porcine brain lipid extract.

-

Dodecane or other suitable organic solvent.

-

Phosphate-buffered saline (PBS), pH 7.4.

5.3.2. Procedure

-

Prepare the artificial membrane by coating the filter of the donor plate with a solution of porcine brain lipid in an organic solvent.

-

Add the test compound (this compound) dissolved in PBS to the donor wells.

-

Add fresh PBS to the acceptor wells.

-

Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate at room temperature for a specified period (e.g., 4-5 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UPLC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the effective area of the membrane, and Time is the incubation time.

In Vitro Blood-Brain Barrier Transwell Model using hCMEC/D3 cells

This cell-based assay provides a more biologically relevant model of the BBB.

5.4.1. Cell Culture

-

Culture human cerebral microvascular endothelial cells (hCMEC/D3) in a suitable culture medium.

-

Seed the cells onto the apical side of a Transwell® insert with a microporous membrane.

-

Allow the cells to grow to confluence and form a tight monolayer, which typically takes several days. Barrier integrity can be monitored by measuring transendothelial electrical resistance (TEER).

5.4.2. Permeability Assay

-

Replace the medium in the apical (donor) and basolateral (acceptor) chambers with a transport buffer.

-

Add this compound to the apical chamber.

-

At various time points, take samples from the basolateral chamber.

-

Analyze the concentration of this compound in the samples using UPLC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and potential signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 4. bioassaysys.com [bioassaysys.com]

Investigating the Binding Affinity of Dihydrokavain to GABA-A Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokavain, a prominent kavalactone found in the kava plant (Piper methysticum), is recognized for its anxiolytic and sedative properties, which are largely attributed to its interaction with γ-aminobutyric acid type A (GABA-A) receptors. These receptors, being the primary mediators of inhibitory neurotransmission in the central nervous system, are crucial targets for therapeutic agents. The heterogeneity of GABA-A receptors, arising from the assembly of different subunit combinations (e.g., α, β, γ), presents a complex landscape for drug development, with subtype selectivity being a key determinant of a compound's pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity for various GABA-A receptor subtypes. It has been observed that while specific quantitative binding data for this compound across a wide array of GABA-A receptor subtypes remains limited in publicly accessible literature, existing studies and research on analogous compounds like kavain offer valuable insights. This document summarizes the available data, details the experimental protocols for assessing binding affinity, and visualizes the associated molecular and experimental pathways.

Introduction to this compound and GABA-A Receptors

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens an integral chloride channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The receptor's subunit composition dictates its pharmacological properties, including its affinity for various ligands. The major isoforms found in the brain are composed of α, β, and γ subunits.

This compound is one of the six major kavalactones responsible for the psychoactive effects of kava. Its chemical structure, along with the structurally similar and more extensively studied kavalactone, kavain, suggests a mechanism of action involving the allosteric modulation of GABA-A receptors. Understanding the specific interactions of this compound with different GABA-A receptor subtypes is critical for elucidating its precise mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Binding Affinity of this compound

Direct and comprehensive quantitative data on the binding affinity of this compound to a wide range of specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) in the form of Ki, IC50, or EC50 values is not extensively available in the current body of scientific literature. However, some studies provide valuable qualitative and semi-quantitative insights.

One study demonstrated that (+)-dihydrokavain enhances the specific binding of the GABA-A receptor antagonist [3H]bicuculline methochloride ([3H]BMC) to native GABA-A receptors in rat cerebral cortex membranes. A maximal enhancement of 22% was observed at a concentration of 10 µM[1]. This suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, although this study did not investigate specific receptor subtypes.

For comparative purposes, research on the closely related kavalactone, kavain, has shown that it potentiates GABA-induced currents at a variety of recombinant human GABA-A receptor subtypes, including α1β2, β2γ2L, αxβ2γ2L (where x = 1, 2, 3, or 5), α1βxγ2L (where x = 1, 2, or 3), and α4β2δ, expressed in Xenopus oocytes[2][3]. Notably, kavain (at 300 µM) potentiated the currents elicited by low concentrations of GABA to a similar extent across all tested subtypes, indicating a lack of significant subtype selectivity[2][3]. While this does not directly represent the binding profile of this compound, the structural similarity between the two molecules suggests that this compound might also exhibit a degree of non-selective positive allosteric modulation.

Table 1: Summary of Available Binding and Functional Data for this compound and Kavain

| Compound | Receptor/Assay | Method | Result | Reference |

| (+)-Dihydrokavain | Native GABA-A Receptors (Rat Cerebral Cortex) | Radioligand Binding ([3H]BMC) | 22% maximal enhancement of specific binding at 10 µM | |

| Kavain | α1β2, β2γ2L, α1β2γ2L, α2β2γ2L, α3β2γ2L, α5β2γ2L, α1β1γ2L, α1β3γ2L, α4β2δ (Human, recombinant) | Two-Electrode Voltage Clamp Electrophysiology | Positive allosteric modulation with no significant subtype selectivity at 300 µM |

Note: The lack of comprehensive, quantitative data for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation to fully characterize its pharmacological profile at the GABA-A receptor subtype level.

Experimental Protocols

The investigation of this compound's binding affinity to GABA-A receptor subtypes typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings from cells expressing specific receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound (in this case, this compound).

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing specific recombinant GABA-A receptor subtypes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site, [3H]flunitrazepam for the benzodiazepine site, or [3H]TBOB for the picrotoxin site), and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive ligand for the same binding site.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

Dihydrokavain: A Promising Therapeutic Candidate for Neuroinflammatory Disorders

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative disorders. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators contribute significantly to neuronal damage and disease progression. Dihydrokavain (DHK), a major kavalactone derived from the kava plant (Piper methysticum), has emerged as a compound of interest with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in the context of neuroinflammation. It delves into its molecular mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document presents a compilation of the available quantitative data on DHK's efficacy, detailed experimental protocols for its preclinical evaluation, and visualizations of its mechanistic pathways to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Introduction to Neuroinflammation

Neuroinflammation is characterized by the activation of the brain's resident immune cells, primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, or protein aggregates.[1] While acute neuroinflammation is a protective and restorative process, chronic activation of these glial cells leads to a sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and nitric oxide (NO).[1] This pro-inflammatory environment is a common pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, contributing to neuronal dysfunction and cell death.[2] Key signaling pathways, such as NF-κB and MAPK, are pivotal in regulating the expression of these inflammatory mediators.[3] Consequently, molecules that can effectively modulate these pathways are of significant therapeutic interest.

This compound: A Kavalactone with Therapeutic Potential

This compound (DHK) is one of the six major kavalactones found in the roots of the kava plant (Piper methysticum), a crop traditionally used in the Pacific Islands for its anxiolytic and sedative effects. DHK is noted for its high systemic exposure compared to other kavalactones, suggesting it may play a central role in the pharmacological effects of kava. Beyond its effects on the central nervous system, DHK has demonstrated significant anti-inflammatory and analgesic properties.

Mechanism of Action of this compound in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in microglia.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit TNFα-induced activation of NF-κB. Studies have demonstrated that DHK can inhibit NF-κB-driven reporter gene expression. This inhibition is achieved, at least in part, by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. In the context of neuroinflammation, activation of p38 MAPK in microglia leads to the production of pro-inflammatory cytokines. While direct evidence for this compound's interaction with p38 MAPK is still emerging, other kavalactones have been shown to inhibit p38 phosphorylation. Given the structural similarity, it is plausible that DHK also modulates this pathway.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to directly inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, DHK reduces the secretion of TNF-α in lipopolysaccharide-stimulated cells. The expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide, a potent inflammatory molecule in the brain, is also a likely target of DHK's anti-inflammatory action, as its expression is regulated by the NF-κB pathway.

Quantitative Assessment of this compound's Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

Table 1: Inhibitory Activity of this compound on Key Inflammatory Mediators

| Target | Assay System | Concentration | Effect | Reference |

| COX-1 | Enzyme Activity Assay | Not Specified | ~58% inhibition | |

| COX-2 | Enzyme Activity Assay | 100 µg/mL | Inhibition observed | |

| Not Specified | ~28% inhibition | |||

| TNF-α | LPS-stimulated THP-1 cells | 50 µg/mL | Reduction in secretion | |

| NF-κB | TNFα-induced reporter gene | 870 µM | Inhibition of expression | |

| Carboxylesterase 1 | In vitro enzyme assay | Ki = 105.3 µM | Competitive inhibition |

Table 2: Effects of this compound on Cytochrome P450 Enzymes

| Enzyme | IC50 Value | Reference |

| CYP2C9 | 130.95 µM | |

| CYP2C19 | 10.05 µM | |

| CYP3A4 | 78.59 µM |

Experimental Protocols for a Preclinical Assessment of this compound

This section provides detailed methodologies for key in vitro experiments to evaluate the anti-neuroinflammatory properties of this compound.

References

- 1. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring dihydrokavain as a lead compound for novel drug development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydrokavain, a naturally occurring kavalactone found in the kava plant (Piper methysticum), has emerged as a compelling lead compound for the development of novel therapeutics. Possessing a diverse pharmacological profile that includes anxiolytic, anti-inflammatory, analgesic, and potential anti-diabetic properties, this compound offers multiple avenues for drug discovery. This technical guide provides a comprehensive overview of this compound's biological activities, mechanisms of action, and key experimental data to support its advancement in drug development programs. Detailed experimental protocols and visual representations of its engagement with critical signaling pathways are presented to facilitate further research and development efforts.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Natural products have historically served as a rich source of inspiration for drug discovery, providing unique chemical scaffolds with potent biological activities. This compound (4-Methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one), one of the six major kavalactones, stands out due to its significant systemic exposure in humans compared to other kavalactones, suggesting a central role in the pharmacological effects of kava.[1] Its multifaceted bioactivities, ranging from central nervous system effects to metabolic regulation, make it an attractive starting point for medicinal chemistry campaigns aimed at developing new drugs for a variety of indications.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a versatile lead compound.

-

Anxiolytic Effects: this compound is a primary contributor to the anxiolytic effects of kava, reducing anxiety-related distress without the sedative effects commonly associated with standard anxiolytics.[1]

-

Anti-inflammatory and Analgesic Properties: It has demonstrated significant anti-inflammatory and analgesic effects.[1] These properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes and suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2] Intraperitoneal administration in mice has confirmed its analgesic properties.

-

Potential Anti-diabetic Activity: An analog of this compound has been shown to improve hyperglycemia by activating AMP-activated protein kinase (AMPK) signaling, highlighting its potential as a novel agent for metabolic disorders.

-

Other Activities: this compound also shows mild fungicidal activity and interacts with various cytochrome P450 enzymes, which is an important consideration for potential drug-drug interactions.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a basis for comparison and further investigation.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition | IC50 / Ki | Reference |

| Cyclooxygenase-1 (COX-1) | ~58% | - | |

| Cyclooxygenase-2 (COX-2) | ~28% | - | |

| Cytochrome P450 2C9 (CYP2C9) | - | 130.95 μM | |

| Cytochrome P450 2C19 (CYP2C19) | - | 10.05 μM | |

| Cytochrome P450 3A4 (CYP3A4) | - | 78.59 μM | |

| Carboxylesterase 1 (CES1) | Competitive Inhibition | 105.3 μM (Ki) |

Table 2: In Vivo Analgesic Activity

| Animal Model | Administration Route | Dose | Effect | Reference |

| Mice | Intraperitoneal (i.p.) | 150 mg/kg | Significant analgesic effect |

Table 3: TNF-α Secretion Inhibition

| Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| THP-1 (human monocytic leukemia) | Lipopolysaccharide (LPS) | 50 μg/mL | Reduction in TNF-α secretion |

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

GABAergic Neurotransmission

This compound potentiates the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation of GABAergic activity is a key mechanism underlying its anxiolytic effects. It is important to note that this interaction does not occur at the benzodiazepine binding site.

This compound's allosteric modulation of the GABA-A receptor.

Inhibition of Inflammatory Pathways

This compound's anti-inflammatory effects are mediated, in part, by the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the degradation of IκB, which in turn prevents the translocation of the p50/p65 NF-κB subunits to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α.

Inhibition of the NF-κB signaling pathway by this compound.

Activation of AMPK Signaling

An analog of this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to improved glycemic control, making this a promising area for the development of anti-diabetic drugs.

Activation of the AMPK signaling pathway by a this compound analog.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of this compound and its analogs.

In Vitro TNF-α Secretion Assay in LPS-Stimulated THP-1 Cells

Objective: To determine the inhibitory effect of this compound on the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

-

Compound Treatment and Stimulation:

-

After differentiation, wash the cells with fresh medium to remove PMA.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µg/mL) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α secretion.

-

-

TNF-α Quantification:

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value of this compound for TNF-α inhibition.

-

Workflow for the in vitro TNF-α secretion assay.

In Vivo Analgesic Activity - Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound in mice using the hot plate test.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot plate apparatus with adjustable temperature

-

This compound

-

Vehicle (e.g., saline with 5% DMSO and 0.5% Tween 80)

-

Positive control (e.g., Morphine)

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Grouping and Administration:

-

Divide the mice into groups (n=6-10 per group): Vehicle control, this compound (e.g., 150 mg/kg, i.p.), and Positive control.

-

Administer the respective treatments intraperitoneally.

-

-

Hot Plate Test:

-

Set the hot plate temperature to a constant 55 ± 0.5°C.

-

At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the latency time for the mouse to show a nociceptive response (e.g., licking of the hind paw or jumping).

-

A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the mean latency time for each group at each time point.

-

Compare the latency times of the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Workflow for the in vivo hot plate test.

Synthesis and Lead Optimization

The chemical structure of this compound, a dihydropyrone, offers numerous opportunities for synthetic modification to improve its potency, selectivity, and pharmacokinetic properties. Several synthetic routes to this compound and its analogs have been reported, providing a foundation for lead optimization efforts. These often involve the condensation of an appropriate aldehyde with a pyrone derivative.

General synthetic strategy for this compound analogs.

Conclusion and Future Directions

This compound represents a highly promising natural product lead for the development of new drugs targeting a range of therapeutic areas, including anxiety, inflammation, pain, and metabolic disorders. Its well-characterized biological activities, coupled with a tractable chemical scaffold for synthetic modification, provide a strong foundation for future drug discovery programs. Further research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify key structural motifs responsible for its diverse biological activities and to design more potent and selective analogs.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To optimize the ADME properties of this compound derivatives for improved in vivo efficacy and safety.

-

In-depth Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways modulated by this compound and its analogs.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the translation of this promising lead compound into novel and effective therapies.

References

In-Depth Technical Guide: Molecular Docking Simulations of Dihydrokavain with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the molecular docking of dihydrokavain, a key psychoactive compound from the kava plant (Piper methysticum), with various protein targets. This compound has garnered significant interest for its anxiolytic, anti-inflammatory, and analgesic properties. Understanding its interactions at a molecular level through computational simulations is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics.

Introduction to this compound and its Pharmacological Significance

This compound is one of the six major kavalactones responsible for the physiological effects of kava.[1] It is particularly noted for its anxiolytic effects, which are achieved without the sedative side effects commonly associated with other anxiety treatments.[2] Beyond its impact on the central nervous system, this compound exhibits a range of other biological activities, including the inhibition of cyclooxygenase (COX) enzymes, suppression of tumor necrosis factor-alpha (TNF-α), and modulation of cytochrome P450 enzymes.[1] These diverse effects suggest that this compound interacts with multiple molecular targets within the body. Molecular docking simulations provide a powerful tool to investigate these interactions at an atomic level, offering insights into binding affinities and potential mechanisms of action.

Key Protein Targets of this compound

Based on experimental evidence, several key proteins have been identified as potential targets for this compound. This guide focuses on the following proteins, which are central to this compound's observed pharmacological effects:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are involved in the inflammatory pathway through the synthesis of prostaglandins. This compound has been shown to inhibit both COX-1 and COX-2, with a more pronounced effect on COX-1.[1]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a critical role in systemic inflammation. This compound has been observed to reduce the secretion of TNF-α.[1]

-

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to inhibit TNF-α-induced activation of NF-κB.

-

AMP-activated Protein Kinase (AMPK): A key enzyme in cellular energy homeostasis. This compound is known to activate AMPK signaling.

-

Cytochrome P450 2C9 (CYP2C9): A crucial enzyme involved in the metabolism of various drugs. This compound has demonstrated inhibitory effects on CYP2C9.

-

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor: A major inhibitory neurotransmitter receptor in the brain and a key target for anxiolytic drugs. This compound has been shown to enhance the binding of ligands to the GABA-A receptor.

Methodologies for Molecular Docking Simulations

This section outlines a detailed, generalized protocol for conducting molecular docking simulations of this compound with its target proteins. This protocol is a composite of methodologies reported in various studies involving similar ligands and protein targets.

Software and Tools

-

Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting the binding of small molecules to proteins.

-

Visualization Software: PyMOL or Discovery Studio are essential for visualizing the protein-ligand interactions and preparing publication-quality images.

-

Protein and Ligand Preparation: AutoDockTools (ADT) is used for preparing the protein and ligand files for docking.

Experimental Protocol: Step-by-Step

-

Protein Preparation:

-

The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

-

Gasteiger charges are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database such as PubChem.

-

The ligand's structure is optimized to its lowest energy conformation.

-

Gasteiger charges are assigned to the ligand atoms.

-

The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the active site residues, which can be identified from the literature or by analyzing the binding site of a co-crystallized ligand.

-

-

Molecular Docking Simulation:

-

AutoDock Vina is used to perform the docking calculations. The program explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

-

The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space.

-

The simulation is typically run multiple times (e.g., 100 runs) to ensure a thorough search of the conformational space and to identify the most stable binding pose.

-

-

Analysis of Docking Results:

-

The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic coordinates.

-

The binding pose with the lowest binding energy from the most populated cluster is typically considered the most probable binding mode.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software.

-

Quantitative Data Summary

The following tables summarize the available quantitative data from experimental assays and predicted data from molecular docking simulations. It is important to note that direct molecular docking data for this compound with all of these specific targets is not consistently available in the published literature. Therefore, some fields are marked as "Not Reported (NR)".

| Target Protein | Ligand | Method | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Reference |

| COX-1 | This compound | Molecular Docking | NR | NR | NR | |

| COX-2 | This compound | Molecular Docking | NR | NR | NR | |

| TNF-α | This compound | Molecular Docking | NR | NR | NR | |

| NF-κB (p50/p65) | This compound | Molecular Docking | NR | NR | NR | |

| AMPK | This compound | Molecular Docking | NR | NR | NR | |

| CYP2C9 | This compound | Molecular Docking | NR | NR | NR | |

| GABA-A Receptor | This compound | Molecular Docking | NR | NR | NR |

| Target Protein | Ligand | Experimental Assay | IC50 (µM) | Reference |

| COX-1 | This compound | Enzyme Inhibition Assay | ~58% inhibition at 100 µg/mL | |

| COX-2 | This compound | Enzyme Inhibition Assay | ~28% inhibition at 100 µg/mL | |

| TNF-α | This compound | Cell-based Assay | Reduction at 50 µg/mL | |

| NF-κB | This compound | Reporter Gene Assay | 870 | |

| CYP2C9 | This compound | Enzyme Inhibition Assay | 130.95 | |

| GABA-A Receptor | (+)-Dihydrokavain | Radioreceptor Assay | 22% enhancement at 10 µM |

Visualizations of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking simulation study.

This compound Signaling Pathways

The diagram below depicts the key signaling pathways modulated by this compound, leading to its anti-inflammatory and anxiolytic effects.

Conclusion

Molecular docking simulations serve as an invaluable tool for understanding the interactions between this compound and its protein targets. This guide has provided a comprehensive framework for conducting such studies, from the initial preparation of molecules to the final analysis of results. The compiled quantitative data, although not exhaustive, offers a solid foundation for future research. The visualized workflows and signaling pathways provide a clear conceptual map for researchers entering this field. Further computational and experimental studies are warranted to fill the gaps in our understanding of this compound's binding affinities and to fully elucidate its therapeutic potential. By combining in silico approaches with traditional pharmacological assays, the development of novel drugs inspired by the molecular structure of this compound can be significantly accelerated.

References

Dihydrokavain's Potential Impact on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokavain, a principal kavalactone derived from the Piper methysticum (kava) plant, is recognized for its anxiolytic and neuroprotective properties. While its primary mechanism of action is attributed to the modulation of γ-aminobutyric acid type A (GABAA) receptors, its direct effects on synaptic plasticity and long-term potentiation (LTP), the cellular correlate of learning and memory, remain largely unexplored. This technical guide synthesizes the current understanding of this compound's neuropharmacology to build a theoretical framework for its potential influence on LTP. We will delve into its established effects on GABAergic transmission and explore plausible indirect actions through other signaling pathways. This document provides researchers with the foundational knowledge, detailed experimental protocols, and conceptual models necessary to investigate the largely uncharted territory of this compound's role in synaptic plasticity.

Introduction to this compound and Synaptic Plasticity

This compound is a psychoactive compound that readily crosses the blood-brain barrier.[1] Its established pharmacological profile centers on the positive allosteric modulation of GABAA receptors, which enhances inhibitory neurotransmission throughout the central nervous system.[2][3] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of the nervous system. Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4] It is widely considered a key cellular mechanism underlying learning and memory.[4] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, subsequent calcium influx, and the activation of downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases (ERK). Given that GABAergic inhibition plays a crucial role in regulating the threshold for LTP induction, this compound's activity as a GABAA receptor modulator strongly suggests a potential influence on synaptic plasticity.

Quantitative Data on this compound's Modulation of GABAergic Transmission

Direct quantitative data on this compound's effect on LTP is not currently available in the scientific literature. However, its impact on GABAergic neurotransmission has been characterized. The following tables summarize the available quantitative data for this compound and the closely related kavalactone, kavain, on GABAA receptor function. This data is essential for designing experiments to investigate its effects on synaptic plasticity.

Table 1: Effect of this compound on GABAergic Activity

| Compound | Preparation | Concentration | Observed Effect | Reference |

| This compound | Neonatal rat gastric-brainstem | 300 µM | 32% reduction in the discharge rate of nucleus tractus solitarius (NTS) neurons. | |

| This compound | Neonatal rat gastric-brainstem | 300 µM | Pretreatment significantly decreased muscimol (30 µM)-induced inhibition from ~51% to ~36%. | |

| (+)-Dihydrokavain | Rat cerebral cortex membranes | 10 µM | 22% enhancement of specific [3H]bicuculline methochloride binding. |

Table 2: Effects of Kavain (a closely related kavalactone) on GABAA Receptor Function

| Compound | Receptor Subtype | Concentration | Effect | Reference |

| Kavain | α1β2γ2L GABAAR | 10–300 µM | Concentration-dependent enhancement of GABA-elicited responses (170 ± 23% enhancement at 300 µM). | |

| Kavain | α4β2δ GABAAR | 300 µM | Greater enhancement of GABA-elicited currents compared to α1β2γ2L GABAARs. | |

| Kavain | α1β2γ2L GABAAR | 300 µM | Co-application with diazepam (1 µM) resulted in a 350 ± 10% enhancement of GABA current, which was less than additive. |

Experimental Protocols

The following protocols provide a standardized methodology for investigating the effects of this compound on LTP in the CA1 region of the hippocampus, a primary site for studies of synaptic plasticity.

Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction: Anesthetize a young adult rat (e.g., Sprague-Dawley, 6-8 weeks old) with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).

-

Slicing: Trim the brain to isolate the hippocampus. Mount the tissue on a vibratome stage and cut 400 µm thick transverse slices.

-

Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, 2.5 CaCl2), bubbled with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

-

Slice Placement: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region.

-

Baseline Recording: Deliver single baseline stimuli (0.1 ms duration) every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes before applying this compound.

-

Drug Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.

Induction and Measurement of Long-Term Potentiation

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average baseline slope. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for LTP studies.

This compound's Primary Mechanism: GABAergic Modulation

This compound acts as a positive allosteric modulator of GABAA receptors. This enhances the inhibitory effect of GABA, leading to hyperpolarization of the postsynaptic neuron.

Hypothetical Influence of this compound on NMDA Receptor-Dependent LTP

By enhancing GABAergic inhibition, this compound could increase the threshold for LTP induction. The resulting hyperpolarization would make it more difficult for the postsynaptic membrane to depolarize sufficiently to remove the Mg2+ block from NMDA receptors, a critical step for LTP.

Potential Involvement of the ERK Signaling Pathway

Some kavalactones have been shown to modulate the ERK signaling pathway, which is also involved in the late phase of LTP and protein synthesis-dependent synaptic changes. While the direct effect of this compound on this pathway in the context of LTP is unknown, it represents a plausible, less-direct mechanism of action.

Experimental Workflow for Investigating this compound's Effect on LTP

This diagram outlines the logical flow of an experiment designed to test the hypothesis that this compound modulates LTP.

Discussion and Future Directions

The existing evidence strongly suggests that this compound's primary influence on synaptic plasticity and LTP would be inhibitory, mediated by its potentiation of GABAA receptor function. By increasing the shunting inhibition and hyperpolarization of the postsynaptic membrane, this compound would likely raise the threshold for the induction of NMDA receptor-dependent LTP. This hypothesis is readily testable using the electrophysiological protocols outlined in this guide.

Future research should focus on several key areas:

-

Dose-Response Relationship: Determining the concentration range at which this compound affects LTP is crucial.

-

Subunit Specificity: Investigating whether this compound's effects on LTP are dependent on specific GABAA receptor subunit compositions.

-

Beyond GABA: Exploring potential effects on other signaling pathways, such as the ERK/MAPK cascade, which could reveal more complex, modulatory roles in synaptic plasticity.

-

In Vivo Studies: Translating findings from in vitro slice preparations to in vivo models to understand the behavioral consequences of this compound's modulation of synaptic plasticity.

Conclusion

While direct evidence remains to be elucidated, the well-established GABAergic activity of this compound provides a strong rationale for its investigation as a modulator of synaptic plasticity and long-term potentiation. This technical guide offers the necessary theoretical framework, quantitative data, and detailed experimental protocols to empower researchers to explore this promising avenue of neuropharmacology. Understanding how compounds like this compound influence the fundamental mechanisms of learning and memory could open new therapeutic possibilities for a range of neurological and psychiatric disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Kavalactones and this compound modulate GABAergic activity in a rat gastric-brainstem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 4. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

The role of dihydrokavain in modulating TNF-α secretion in macrophages

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of various inflammatory diseases. Its regulation in macrophages, key cells of the innate immune system, is a critical area of therapeutic interest. Dihydrokavain (DHK), a kavalactone found in the kava plant (Piper methysticum), has emerged as a potential modulator of TNF-α secretion. This technical guide provides a comprehensive overview of the current understanding of this compound's role in regulating TNF-α secretion in macrophages, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Macrophages are central players in the inflammatory response, responsible for both initiating and resolving inflammation through the secretion of a variety of cytokines. Among these, TNF-α is a primary mediator of acute inflammation and has been implicated in the pathophysiology of chronic inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the modulation of TNF-α production in macrophages represents a key strategy for the development of novel anti-inflammatory therapeutics.

This compound, a lactone compound derived from the kava plant, has demonstrated anti-inflammatory properties. This guide delves into the specific role of this compound in modulating the secretion of TNF-α from macrophages, summarizing the existing scientific evidence and providing detailed insights into the underlying signaling pathways and experimental frameworks.

Quantitative Data on this compound's aodulation of TNF-α Secretion

The available scientific literature indicates that this compound can reduce TNF-α secretion in macrophage cell lines, although precise dose-response data remains limited. The following table summarizes the key findings from in vitro studies.

| Cell Line | Stimulant | This compound Concentration | Observed Effect on TNF-α Secretion | Reference |

| THP-1 (human monocytic leukemia cells) | Lipopolysaccharide (LPS) | Not specified | Reduced TNF-α secretion by at least ten-fold (in comparison to methysticin and dihydromethysticin).[1] | [1] |

| NIH3T3 (mouse embryonic fibroblast cells) | Not specified | Not specified | Lower activity in inhibiting TNF-α release compared to its potent activity in mice.[2] | [2] |

| Not specified | TNF-α | 870 μM (in combination with kavain) | Inhibition of NF-κB-driven reporter gene expression, an indirect measure of TNF-α signaling.[3] |

Note: The high concentration (870 μM) required for NF-κB inhibition suggests that the direct inhibition of TNF-α secretion may occur at different concentrations, and further research is needed to establish a definitive dose-response curve and IC50 value for this compound.

Signaling Pathways Modulated by this compound

This compound appears to exert its inhibitory effect on TNF-α secretion by modulating key inflammatory signaling pathways within macrophages. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, including that of TNF-α. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, in conjunction with kavain, has been shown to inhibit TNF-α-induced NF-κB activation at a high concentration (870 μM). This suggests that this compound may interfere with the degradation of IκB or the nuclear translocation of NF-κB, thereby preventing the transcription of the TNF-α gene.

MAPK/ERK Signaling Pathway

The MAPK signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also crucial for LPS-induced TNF-α production in macrophages. The activation of this pathway leads to the phosphorylation of various transcription factors that contribute to TNF-α gene expression. While direct evidence for this compound's effect on the MAPK/ERK pathway in the context of TNF-α secretion is still emerging, other kavalactones like kavain have been shown to inhibit this pathway. Given the structural similarity, it is plausible that this compound shares this mechanism of action.

Experimental Protocols

The following section outlines generalized protocols for key experiments used to investigate the effect of this compound on TNF-α secretion in macrophages. These are representative methodologies based on common practices in the field.

Macrophage Cell Culture and Stimulation

Objective: To culture macrophage cell lines and stimulate them to produce TNF-α.

Materials:

-

RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

-

This compound

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

THP-1 Differentiation (if applicable):

-

To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL PMA for 24-48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow cells to rest for 24 hours before stimulation.

-

-

This compound Treatment and LPS Stimulation:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for ELISA).

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrokavain's Inhibitory Effects on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokavain, a prominent kavalactone found in the kava plant (Piper methysticum), has garnered scientific interest for its potential anti-inflammatory properties. A key mechanism underlying these effects is its interaction with cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of this compound's inhibitory action on COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Quantitative Data: Inhibition of COX-1 and COX-2 by this compound

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified in scientific literature. The following table summarizes the key findings, providing a clear comparison of its effects on the two enzyme isoforms.

| Compound | Enzyme | Percent Inhibition | Concentration | Reference |

| This compound | COX-1 | ~58% | 100 µg/mL | [1][2] |

| This compound | COX-2 | ~28% | 100 µg/mL | [1][2] |

Note: The available literature primarily reports percentage inhibition at a single concentration. Further studies are needed to determine the IC50 values for more comprehensive dose-response characterization.

Signaling Pathway of COX Inhibition by this compound